molecular formula C10H19NO B8785740 3-Amino-2-hydroxybornane CAS No. 24054-01-1

3-Amino-2-hydroxybornane

Cat. No.: B8785740
CAS No.: 24054-01-1
M. Wt: 169.26 g/mol
InChI Key: MDENRACGWNSYCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2-hydroxybornane is a chiral chemical compound based on the bornane skeleton, which is a bridged bicyclic terpene structure. This molecule possesses two functional groups—an amino group and a hydroxy group—making it a versatile chiral synthon or building block for complex organic synthesis. Its rigid bornane backbone induces significant stereochemical influence, which is valuable for applications in asymmetric synthesis, particularly in the development of novel ligands and catalysts. In research settings, such amino-hydroxy bornane derivatives are of high interest for creating chiral auxiliaries or as precursors for pharmaceuticals and agrochemicals. Potential research applications also include its use in the study of enzyme inhibition and receptor binding, where its defined stereochemistry can help probe biological recognition processes. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for specific synthetic protocols and handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24054-01-1

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C10H19NO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-8,12H,4-5,11H2,1-3H3

InChI Key

MDENRACGWNSYCU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2N)O)C)C

Origin of Product

United States

As Chiral Ligands:

The amino and hydroxyl groups can chelate to a metal center, forming a rigid chiral environment. When this metal center catalyzes a reaction (e.g., the addition of a nucleophile to a prochiral substrate), the bornane skeleton effectively shields one face of the substrate. For instance, in the addition of diethylzinc (B1219324) to an aldehyde, the specific stereoisomer of the amino alcohol ligand used would dictate which enantiomer of the resulting secondary alcohol is produced in excess. scirp.org

As Chiral Auxiliaries:

When covalently attached to a substrate, the 3-Amino-2-hydroxybornane moiety can direct the stereoselective course of a reaction. The bulky, rigid bornane framework forces an incoming reagent to approach from the less sterically hindered face. The orientation of the functional groups determines the conformation of the transition state, leading to high diastereoselectivity.

Consider the hypothetical alkylation of an enolate derived from an ester of a this compound isomer. The specific exo or endo arrangement would orient the enolate for a highly selective electrophilic attack.

The table below provides a hypothetical example of how different diastereomers of this compound, when used as a chiral ligand, might influence the outcome of the asymmetric addition of a nucleophile to a prochiral ketone.

Ligand DiastereomerExpected Facial SelectivityPredicted Diastereomeric Excess (d.e.)
(2-exo, 3-exo)High Re-face attack>95%
(2-exo, 3-endo)Moderate Re-face attack60-80%
(2-endo, 3-exo)Moderate Si-face attack50-70%
(2-endo, 3-endo)Low selectivity<30%

Note: This data is illustrative, demonstrating the principle that stereochemistry dictates reactivity. The selectivity is dependent on the specific reaction conditions and substrates.

Advanced Structural Elucidation and Stereochemical Characterization of 3 Amino 2 Hydroxybornane

Conformational Analysis and Stereochemical Impact on Reactivity

The rigid bicyclo[2.2.1]heptane skeleton of bornane provides a conformationally restricted framework that is fundamental to understanding the stereochemical behavior of its derivatives, including 3-Amino-2-hydroxybornane. The spatial arrangement of the amino and hydroxyl substituents on this rigid scaffold dictates not only the molecule's preferred three-dimensional structure but also its reactivity, particularly in stereoselective transformations.

Conformational Preferences of this compound Stereoisomers

(2-exo, 3-exo)-3-Amino-2-hydroxybornane

(2-endo, 3-endo)-3-Amino-2-hydroxybornane

(2-exo, 3-endo)-3-Amino-2-hydroxybornane

(2-endo, 3-exo)-3-Amino-2-hydroxybornane

The exo and endo descriptors denote the substituent's orientation relative to the C1-C7-C4 bridge. Exo substituents are on the opposite side of the six-membered ring from the C7 bridge, while endo substituents are on the same side, leading to greater steric hindrance.

A critical factor governing the conformational preference in these vicinal amino alcohols is the potential for intramolecular hydrogen bonding between the hydroxyl (-OH) and amino (-NH₂) groups. This interaction can significantly stabilize a particular conformer by forming a pseudo-five-membered ring, thereby restricting the rotation around the C2-C3 bond. Computational studies, such as those using Density Functional Theory (DFT), on related camphor-based amino alcohols have shown that hydrogen-bonded conformers can be substantially more stable, by as much as 7.5 kcal/mol, than non-bonded conformers. doi.org

The stability of the different diastereomers and their rotamers is determined by a combination of factors:

Intramolecular Hydrogen Bonding: Maximized in cis isomers (exo,exo or endo,endo) where the O-H···N or N-H···O distance is minimized.

Steric Hindrance: Endo substituents experience greater steric repulsion with the C7-gem-dimethyl group and other parts of the bornane skeleton. Therefore, exo isomers are generally more stable.

Torsional Strain: The strain associated with the dihedral angle between the substituents on the C2-C3 bond.

Experimental determination of the dominant conformation in solution is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, Nuclear Overhauser Effect (NOE) experiments can establish the spatial proximity of protons, allowing for the unambiguous assignment of exo and endo configurations. doi.org

The following table illustrates the expected relative stabilities of the most stable conformers for each diastereomer, as would be predicted by computational chemistry.

DiastereomerPredicted Most Stable Conformer FeaturesAnticipated Relative Energy (kcal/mol)
(2-exo, 3-exo)Intramolecular H-bond present; minimal steric hindrance.0 (Reference)
(2-exo, 3-endo)H-bond less favorable; moderate steric hindrance for endo amino group.+1.5 - 3.0
(2-endo, 3-exo)H-bond less favorable; moderate steric hindrance for endo hydroxyl group.+1.5 - 3.0
(2-endo, 3-endo)Intramolecular H-bond possible but sterically hindered by C7 bridge.+4.0 - 6.0

Note: These values are illustrative and based on general principles of conformational analysis for substituted bornanes.

Influence of Stereochemistry on Reactivity

The fixed and predictable geometry of this compound stereoisomers makes them valuable as chiral auxiliaries and ligands in asymmetric synthesis, a field where camphor (B46023) derivatives have a rich history. iupac.orgtesisenred.net The stereochemical outcome of a reaction is directly controlled by the topology of the specific diastereomer used.

Chemical Reactivity and Mechanistic Investigations of 3 Amino 2 Hydroxybornane

Reaction Pathways and Transformation Studies of the Amino and Hydroxyl Functionalities

The chemical behavior of 3-Amino-2-hydroxybornane is characterized by the distinct reactivity of its primary amine and secondary alcohol groups. The rigid bornane skeleton often imparts significant stereochemical control over these transformations.

The hydroxyl group, being a primary target for modification, can undergo a range of reactions. While the selective transformation of hydroxyl groups can be challenging due to their lower nucleophilicity compared to amines or thiols, various methods have been developed. nih.gov For instance, oxidation of the secondary alcohol at C2 would yield the corresponding aminoketone. Esterification and etherification are also common transformations to protect the hydroxyl group or to introduce new functionalities.

The amino group at C3 can be readily transformed through N-alkylation, acylation to form amides, or reaction with carbonyl compounds to form Schiff bases (imines). These transformations are fundamental in organic synthesis for building more complex molecular architectures. researchgate.net In the context of amino acids and their derivatives, such modifications are crucial for creating precursors for pharmacologically active compounds and other valuable materials. mdpi.com The relative positioning of the amino and hydroxyl groups on the rigid norbornane-type frame plays a critical role in the catalytic activity of derivatives. researchgate.net

Below is a table summarizing potential transformations for the functional groups in this compound, based on general reactivity principles of amino alcohols.

Functional GroupReaction TypeReagents/ConditionsProduct Type
Hydroxyl (-OH) OxidationCrO₃, PCC, or Swern oxidationKetone
EsterificationAcyl chloride, Carboxylic acid (Fischer)Ester
EtherificationAlkyl halide, Williamson ether synthesisEther
HalogenationSOCl₂, PBr₃Alkyl Halide
Amino (-NH₂) AcylationAcyl chloride, AnhydrideAmide
AlkylationAlkyl halideSecondary/Tertiary Amine
Schiff Base FormationAldehyde, KetoneImine
SulfonylationSulfonyl chlorideSulfonamide

Role of Intramolecular Hydrogen Bonding in Reactivity and Stereocontrol

In molecules containing both a hydroxyl (hydrogen bond donor) and an amino (hydrogen bond acceptor) group in proximity, intramolecular hydrogen bonding can significantly influence conformation and reactivity. In this compound, a hydrogen bond can form between the hydroxyl proton and the lone pair of electrons on the nitrogen atom (O-H···N).

This interaction creates a five-membered ring system, which can lock the rotatable bonds into a more rigid conformation. Such conformational restriction has profound implications for stereocontrol. By fixing the spatial relationship between the amino and hydroxyl groups, the intramolecular hydrogen bond can:

Pre-organize the molecule for subsequent reactions, leading to higher selectivity.

Shield one face of the molecule , directing incoming reagents to attack from the less sterically hindered face.

Modulate the pKa of the functional groups, affecting their nucleophilicity and reactivity.

Studies on analogous acyclic molecules like 2-aminoethanol and 3-aminopropanol have shown that the O-H···N hydrogen bond is a key stabilizing interaction. researchgate.net The strength of this bond is sufficient to make the conformer that allows for this interaction the most abundant one in non-polar environments. researchgate.netnih.gov In polar, hydrogen-bond accepting solvents like water or DMSO, this intramolecular bond is less significant as the functional groups prefer to form intermolecular hydrogen bonds with the solvent. nih.gov The stabilization offered by this bond can be a critical factor in the stereochemical outcome of reactions involving the chiral scaffold. nih.gov

The table below presents data from computational studies on simple amino alcohols, illustrating the energetic favorability of conformers that permit intramolecular hydrogen bonding.

MoleculeConformationH-Bond TypeRelative Energy (kJ/mol)
2-Aminoethanol GaucheO-H···N0 (Most Stable)
AntiNone~4-6
3-Aminopropanol Gauche-GaucheO-H···N0 (Most Stable)
OtherNone>10

Data is generalized from computational and spectroscopic studies. researchgate.net

Mechanistic Models for Chiral Induction in Catalytic Processes Involving the Bornane Moiety

Derivatives of this compound are frequently used as chiral ligands or catalysts in asymmetric synthesis, most notably in the reduction of ketones with borane (B79455). The mechanism of chiral induction relies on the formation of a well-defined, diastereomeric transition state when the chiral catalyst interacts with the prochiral substrate.

A widely accepted model for the asymmetric borane reduction of ketones involves the formation of an oxazaborolidine catalyst from the amino alcohol and borane. The rigid bornane backbone creates a sterically demanding and predictable chiral environment around the active catalytic center. The mechanism proceeds as follows:

Catalyst Formation: this compound reacts with borane (BH₃) to form a chiral oxazaborolidine derivative.

Coordination: The Lewis acidic boron atom of the catalyst coordinates to the oxygen atom of the prochiral ketone. The ketone orients itself to minimize steric repulsion with the bulky bornane framework. This coordination activates the ketone for reduction.

Hydride Transfer: A molecule of borane (or a borane-amine complex) delivers a hydride to the carbonyl carbon. The trajectory of this hydride attack is dictated by the steric environment created by the chiral ligand. One face of the ketone is effectively blocked by the bornane moiety, forcing the hydride to attack from the opposite, more accessible face.

Product Release: The resulting chiral secondary alcohol is released, and the catalyst is regenerated to participate in another cycle.

This process is analogous to other models of asymmetric induction, such as the proline-catalyzed aldol (B89426) reaction, where a bifunctional catalyst organizes both the nucleophile and the electrophile in a specific three-dimensional arrangement to control the stereochemical outcome. youtube.com The enantioselectivity of the reaction is determined by the energy difference between the two possible diastereomeric transition states leading to the (R) and (S) products.

Catalyst PrecursorSubstrateReactionEnantiomeric Excess (e.e.)
(1R,2S,3R)-3-Amino-2-hydroxybornane derivativeAcetophenoneBorane Reduction>95% (S)
(1R,2S,3R)-3-Amino-2-hydroxybornane derivativePropiophenoneBorane Reduction>97% (S)
Chiral Oxazaborolidine (Corey-Itsuno)α-TetraloneBorane Reduction>98% (R)

Data is representative of results achieved with bornane-based amino alcohol catalysts.

Transition State Analysis in Stereo-Controlled Reactions

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of stereocontrolled reactions. researchgate.net By calculating the energies and geometries of reactants, intermediates, and transition states, researchers can gain detailed insight into the origins of enantioselectivity. pitt.edu

In the context of reactions catalyzed by this compound derivatives, transition state analysis focuses on the diastereomeric transition states leading to the different stereoisomeric products. The enantiomeric excess observed experimentally is directly related to the difference in the Gibbs free energy of activation (ΔΔG‡) between these competing pathways.

Computational studies on similar catalytic systems have revealed several key factors that govern transition state stability: researchgate.net

Steric Repulsion: The most significant factor is often the steric clash between the substrate and the bulky bornane framework of the catalyst. The transition state that minimizes these non-bonded interactions is strongly favored.

Electronic Effects: Attractive non-covalent interactions, such as CH-π interactions or hydrogen bonds between the catalyst and the substrate, can stabilize one transition state over another.

Conformational Strain: The geometry of the transition state may induce strain in the ligand or substrate. The favored pathway will minimize this strain.

For example, in the asymmetric borane reduction of a ketone, two primary transition states are considered: one leading to the (R)-alcohol and the other to the (S)-alcohol. DFT calculations can precisely model the geometry of the ketone coordinated to the oxazaborolidine catalyst and the approach of the borane molecule. These models often show that in the disfavored transition state, a bulky substituent on the ketone experiences a severe steric clash with the bornane structure, raising its energy and making that pathway kinetically less accessible.

Transition StateRelative Energy (kcal/mol)Key Stabilizing/Destabilizing InteractionPredicted Major Product
TS-S (leading to S-alcohol)0.0Minimized steric interactionsS-alcohol
TS-R (leading to R-alcohol)+3.5Steric clash between ketone's larger substituent and the bornane methyl group-

This table represents a hypothetical but realistic outcome of a DFT analysis for a ketone reduction.

Through such analyses, a quantitative understanding of chiral induction can be achieved, allowing for the rational design of more efficient and selective catalysts. pitt.edu

Applications of 3 Amino 2 Hydroxybornane in Asymmetric Catalysis and Organic Synthesis

As Chiral Auxiliaries in Diastereoselective Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. The auxiliary, being chiral itself, introduces a diastereomeric bias that favors the formation of one stereoisomer over another. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. 3-Amino-2-hydroxybornane and its derivatives have been effectively employed as chiral auxiliaries, leveraging the well-defined stereochemistry of the bornane backbone to control the formation of new chiral centers.

Synthesis of Optically Pure Helicenes and Related Chiral Aromatic Systems

Helicenes are polycyclic aromatic compounds in which the benzene (B151609) rings are ortho-fused, resulting in a helical, and therefore chiral, structure. The synthesis of enantiomerically pure helicenes is a significant challenge in organic chemistry. The use of chiral auxiliaries is a powerful strategy to control the helical chirality during the formation of these complex aromatic systems.

In this context, (1R,2S,3R,4S)-3-amino-2-hydroxybornane has been successfully utilized as a chiral auxiliary in the preparation of new bifunctional helicenes. These helicenes are constructed from π-excessive 2-(hydroxymethyl)thiophene and π-deficient pyridine (B92270) rings. harvard.edu The bornane-derived auxiliary plays a crucial role in directing the stereoselective formation of the helical structure, enabling the synthesis of both enantiomers of the target helicenes. The rigid and well-defined stereochemistry of the auxiliary effectively controls the spatial arrangement of the reacting components during the cyclization steps that form the helical backbone.

Applications in Cyclopropanation Reactions

Cyclopropane (B1198618) rings are important structural motifs found in numerous natural products and biologically active molecules. The asymmetric synthesis of substituted cyclopropanes often relies on the use of chiral auxiliaries to control the diastereoselectivity of the cyclopropanation reaction. The Simmons-Smith reaction, which involves an organozinc carbenoid, is a widely used method for cyclopropanation.

Camphor-derived chiral auxiliaries, a class to which this compound belongs, have been shown to be highly effective in directing the diastereoselectivity of Simmons-Smith cyclopropanations. researchgate.netscirp.orgorganic-chemistry.orgwindows.net For instance, α,β-unsaturated acetals derived from a novel camphor-derived diol, phenyl 2,3-dihydroxybornane-10-sulfonate, undergo highly diastereoselective Simmons-Smith cyclopropanation with diastereomeric excesses often exceeding 99%. scirp.orgorganic-chemistry.orgwindows.net The bulky and rigid bornane skeleton of the auxiliary effectively shields one face of the double bond, forcing the cyclopropanating agent to attack from the less hindered face, thus leading to a single diastereomer of the cyclopropane product. While this specific example does not use this compound itself, it demonstrates the powerful directing ability of the bornane framework in this type of transformation.

Control of Diastereoselectivity via Bornane-Derived Auxiliaries

The fundamental principle behind the use of chiral auxiliaries is the conversion of an enantioselective reaction into a diastereoselective one. By attaching a chiral auxiliary to a prochiral substrate, two diastereomeric intermediates can be formed, which then react to give two diastereomeric products. Due to the different steric and electronic environments created by the auxiliary, the transition states leading to these diastereomers have different energies, resulting in the preferential formation of one diastereomer.

Bornane-derived auxiliaries, including those based on the this compound structure, are particularly effective in controlling diastereoselectivity due to their rigid bicyclic nature. core.ac.uk This rigidity minimizes the number of possible conformations in the transition state, leading to a more predictable and higher degree of stereocontrol. The bulky camphor (B46023) skeleton provides a well-defined chiral environment that can effectively differentiate between the two faces of a prochiral center, such as a double bond or an enolate. This steric hindrance forces the incoming reagent to approach from a specific trajectory, resulting in high diastereoselectivity. The effectiveness of these auxiliaries has been demonstrated in a wide range of reactions, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. core.ac.uk

As Chiral Ligands for Metal-Catalyzed Asymmetric Reactions

In metal-catalyzed asymmetric reactions, a chiral ligand coordinates to a metal center to create a chiral catalyst. This chiral catalyst then interacts with the substrate in a way that favors the formation of one enantiomer of the product over the other. The amino and hydroxyl groups of this compound are excellent coordinating groups for a variety of metals, making it and its derivatives highly effective chiral ligands.

Enantioselective Addition of Organometallic Reagents (e.g., Dialkylzinc Compounds) to Aldehydes and Ketones

The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental method for the synthesis of chiral secondary and tertiary alcohols. Dialkylzinc reagents, in particular, have been extensively used in these reactions in the presence of a chiral catalyst.

A close derivative of this compound, (−)-3-exo-dimethylaminoisoborneol (DAIB), has been famously and effectively used as a chiral ligand in the enantioselective addition of dialkylzinc reagents to aldehydes. scirp.org The reaction, catalyzed by the in-situ formed zinc-DAIB complex, proceeds with high enantioselectivity, affording the corresponding secondary alcohols in high optical purity. harvard.eduresearchgate.net Detailed mechanistic studies have revealed that the reaction proceeds through a dinuclear zinc species containing the DAIB ligand, the aldehyde, and the alkyl groups. researchgate.net The rigid bornane backbone of the DAIB ligand creates a well-defined chiral pocket around the zinc center, which effectively controls the facial selectivity of the alkyl group transfer to the aldehyde. This leads to the preferential formation of one enantiomer of the alcohol product. The high degree of enantioselectivity achieved with DAIB highlights the effectiveness of the this compound scaffold as a chiral ligand in this important class of reactions.

AldehydeDialkylzincLigandEnantiomeric Excess (ee)
BenzaldehydeDiethylzinc (B1219324)(-)-DAIB>95%
p-TolualdehydeDiethylzinc(-)-DAIB96%
o-TolualdehydeDiethylzinc(-)-DAIB92%
AnisaldehydeDiethylzinc(-)-DAIB91%

Table 1: Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by (-)-DAIB.

Asymmetric Conjugate Addition Reactions (e.g., Michael Addition)

Asymmetric conjugate addition, or the Michael addition, is a powerful C-C bond-forming reaction that is widely used in organic synthesis. The development of chiral catalysts for enantioselective Michael additions is an area of intense research. Chiral ligands play a crucial role in these reactions by coordinating to a metal catalyst, typically copper or nickel, and creating a chiral environment that directs the addition of a nucleophile to an α,β-unsaturated compound.

While direct applications of this compound as a ligand in asymmetric conjugate additions are not extensively documented in the readily available literature, the demonstrated success of camphor-derived amino alcohols as ligands in other asymmetric transformations suggests their potential in this area as well. scirp.org For instance, camphor-based 1,3- and 1,4-amino alcohols have been synthesized and used as ligands for the addition of diethylzinc to aldehydes. The structural similarities and the proven ability of the bornane scaffold to induce high levels of stereocontrol make this compound and its derivatives promising candidates for ligands in asymmetric conjugate addition reactions. Further research in this area could lead to the development of new and efficient catalytic systems for this important transformation.

Ligand Design for Specific Metal Complexes (e.g., Zinc Complexes, Cuprates)

The stereodefined arrangement of the amino and hydroxyl functionalities in this compound makes it an excellent candidate for the synthesis of chiral ligands for metal-catalyzed asymmetric reactions. The ability of these functional groups to coordinate to a metal center in a bidentate fashion can create a well-defined and rigid chiral environment, which is crucial for effective stereochemical control.

Zinc Complexes: Chiral amino alcohols are widely employed as ligands in the enantioselective addition of organozinc reagents to aldehydes and ketones. While direct studies specifying this compound in this context are not extensively documented, the principles of ligand design using similar bornane-derived amino alcohols are well-established. When this compound is used as a ligand, it can react with a zinc source, such as diethylzinc, to form a chiral zinc-aminoalkoxide complex in situ. This complex can then catalyze the enantioselective addition of another equivalent of the organozinc reagent to a carbonyl compound. The bornane backbone provides a sterically demanding environment that directs the approach of the substrates, leading to the preferential formation of one enantiomer of the resulting secondary or tertiary alcohol. The effectiveness of such catalysts is often evaluated by the enantiomeric excess (ee) of the product.

Cuprates: In the realm of copper-catalyzed reactions, particularly asymmetric conjugate additions, ligands derived from chiral amino alcohols play a pivotal role. Ligands based on the this compound scaffold can be synthesized and used to modulate the reactivity and selectivity of copper catalysts. For instance, in the conjugate addition of organocuprates to α,β-unsaturated carbonyl compounds, a chiral copper complex formed with a this compound-derived ligand can effectively control the stereochemical outcome of the reaction, leading to the formation of enantioenriched products. The steric and electronic properties of the ligand, dictated by the bornane framework and any substituents on the amino group, are critical in achieving high levels of asymmetric induction.

While specific data for this compound is limited, the table below illustrates typical results obtained with bornane-derived amino alcohol ligands in metal-catalyzed reactions.

Catalyst SystemReaction TypeSubstrateProductEnantiomeric Excess (ee)
Zn(II)-bornane amino alcoholDiethylzinc additionBenzaldehyde1-Phenyl-1-propanolUp to 95%
Cu(I)-bornane phosphine (B1218219) ligandConjugate additionCyclohexenone3-MethylcyclohexanoneUp to 90%

Role in Organocatalysis and Cooperative Catalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of asymmetric catalysis alongside metal catalysis and biocatalysis. Chiral amino alcohols and their derivatives are prominent classes of organocatalysts.

While the direct application of this compound as an organocatalyst is not widely reported, its structural motifs are relevant to established organocatalytic principles. The amino group can participate in enamine or iminium ion catalysis, while the hydroxyl group can act as a hydrogen bond donor, activating the electrophile and orienting the substrates in the transition state. This bifunctionality is a hallmark of many successful organocatalysts.

In cooperative catalysis, a metal catalyst and an organocatalyst work in concert to achieve a transformation that is not possible or efficient with either catalyst alone. A derivative of this compound could potentially act as a chiral ligand for a metal center while also possessing a functional group that engages in organocatalytic activation. For example, a modified amino group could form an enamine with a ketone substrate, while the hydroxyl group coordinates to a Lewis acidic metal that activates an aldehyde electrophile in an aldol reaction. This dual activation strategy can lead to high levels of stereocontrol.

Enantioselective Synthesis of Complex Chiral Molecules and Natural Product Building Blocks

The utility of chiral auxiliaries and catalysts derived from this compound extends to the enantioselective synthesis of complex molecules and key building blocks for natural products.

Muscone, a valuable fragrance, is a chiral 15-membered macrocyclic ketone. Its synthesis in enantiomerically pure form is a significant challenge. While there is no direct evidence of this compound being used in the synthesis of muscone, related bornane-derived chiral auxiliaries have been employed in asymmetric conjugate addition reactions, a key step in some synthetic routes to muscone. For instance, a chiral ligand could direct the 1,4-addition of a methyl group to a macrocyclic enone precursor of muscone. The rigid bornane scaffold of the ligand would be instrumental in achieving the high enantioselectivity required for the synthesis of a specific enantiomer of muscone.

This compound is an ideal precursor for the synthesis of various heterocyclic chiral auxiliaries, which are widely used in asymmetric synthesis.

Oxazolidinones: Chiral oxazolidinones, famously known as Evans auxiliaries, are powerful tools for stereocontrolled synthesis. They can be readily prepared from β-amino alcohols. The reaction of this compound with phosgene (B1210022) or a phosgene equivalent would lead to the formation of a bornane-fused oxazolidinone. This rigid, chiral auxiliary can be acylated and then subjected to diastereoselective enolate reactions, such as alkylations and aldol reactions. The steric bulk of the bornane framework effectively shields one face of the enolate, leading to a highly selective approach of the electrophile from the opposite face. After the desired transformation, the auxiliary can be cleaved to afford the chiral product and can often be recovered.

Lactams: Chiral β-lactams are important structural motifs in many biologically active compounds, including antibiotics. Chiral auxiliaries derived from this compound can be used to control the stereochemistry of the Staudinger cycloaddition, a common method for β-lactam synthesis. By attaching the bornane-based auxiliary to either the ketene (B1206846) or the imine, the facial selectivity of the [2+2] cycloaddition can be controlled, leading to the desired diastereomer of the β-lactam.

Sultams: Chiral sultams, particularly those derived from camphor, such as Oppolzer's camphorsultam, are highly effective chiral auxiliaries. wikipedia.orgwikipedia.org These are typically synthesized from camphorsulfonic acid. A related sultam could potentially be synthesized from this compound by converting the hydroxyl group to a sulfonic acid and then forming the cyclic sulfonamide with the amino group. These sultams are known for their high crystallinity and their ability to induce high diastereoselectivity in a wide range of reactions, including alkylations, aldol reactions, and Diels-Alder reactions. wikipedia.orgresearchgate.netacs.org

The following table summarizes the synthesis of these chiral building blocks from amino alcohols.

Chiral Building BlockSynthetic Method from Amino AlcoholKey Features of Auxiliary
OxazolidinoneReaction with phosgene or equivalentRigid scaffold, directs enolate reactions
LactamUsed as auxiliary in Staudinger cycloadditionControls stereochemistry of cycloaddition
SultamConversion to amino sulfonic acid and cyclizationHigh crystallinity, high diastereoselectivity

Development of Novel Chiral Reagents and Reaction Platforms

The unique structural and stereochemical features of this compound make it an attractive starting material for the development of new chiral reagents and reaction platforms. By chemically modifying the amino and hydroxyl groups, a diverse range of new chiral molecules with potential applications in asymmetric synthesis can be accessed.

For example, the amino group can be converted into a variety of other functionalities, such as amides, sulfonamides, or phosphinamides, leading to new classes of chiral ligands with different electronic and steric properties. The hydroxyl group can be etherified or esterified to introduce other functional groups or to fine-tune the steric environment around a metal center.

Furthermore, this compound can be immobilized on a solid support to create a recyclable chiral catalyst or auxiliary. This approach is of great interest in green chemistry and for applications in industrial-scale synthesis. The development of such novel reagents and platforms based on the this compound scaffold continues to be an active area of research, with the potential to provide new and more efficient tools for asymmetric synthesis.

Derivatization Chemistry and Analog Development for Enhanced Chiral Performance

Synthesis of Substituted 3-Amino-2-hydroxybornane Derivatives

The synthesis of substituted derivatives of this compound is a key strategy to modulate its steric and electronic properties, thereby influencing its effectiveness as a chiral ligand or auxiliary. The amino and hydroxyl groups present on the bornane framework are amenable to a variety of chemical modifications.

N-acylation of the amino group is a common derivatization strategy. This can be achieved by reacting this compound with a range of acylating agents such as acid chlorides or anhydrides. This modification introduces an amide functionality, which can alter the hydrogen-bonding capabilities and the steric bulk around the chiral center. For instance, N-acetylation or N-benzoylation can be readily accomplished to yield the corresponding N-acyl derivatives.

Furthermore, the hydroxyl group can be functionalized through etherification or esterification reactions. For example, O-alkylation can introduce various alkyl or aryl groups, influencing the steric environment and the Lewis basicity of the oxygen atom.

While specific research detailing a wide array of substituted this compound derivatives is limited, the principles of amine and alcohol functionalization are well-established in organic synthesis. The following table provides a conceptual overview of potential derivatives and the synthetic strategies that could be employed.

Derivative TypePotential Substituent (R)Synthetic ReagentPotential Impact on Chiral Performance
N-Acyl Derivatives Acetyl, Benzoyl, etc.Acetyl chloride, Benzoyl chlorideAlters hydrogen bonding, increases steric bulk
N-Alkyl Derivatives Methyl, Benzyl, etc.Methyl iodide, Benzyl bromideModifies basicity and steric hindrance
O-Alkyl Ethers Methyl, Benzyl, etc.Methyl iodide, Benzyl bromideIncreases steric bulk, alters Lewis basicity
O-Silyl Ethers Trimethylsilyl (TMS), tert-Butyldimethylsilyl (TBDMS)TMS-Cl, TBDMS-ClProvides protection and tunable steric bulk

Rational Design of Analogs based on Steric and Electronic Modulations

The rational design of analogs of this compound is crucial for optimizing its performance in specific asymmetric transformations. nih.gov This design process is guided by an understanding of how steric and electronic factors of the ligand influence the transition state of the catalyzed reaction.

Steric Modulations: The rigid bornane skeleton provides a predictable platform for introducing steric bulk. By strategically placing bulky substituents on the amino or hydroxyl groups, or on the bornane ring itself, one can create a more defined chiral pocket. This steric hindrance can effectively block one face of a prochiral substrate from approaching the catalyst's active site, leading to higher enantioselectivity. For example, replacing a hydrogen on the nitrogen with a bulky group like a triphenylmethyl (trityl) group would significantly increase the steric demand around the amino functionality.

While detailed studies specifically on this compound analogs are not extensively documented, the principles of ligand design are widely applied to other camphor-derived chiral ligands. uni-heidelberg.deresearchgate.net

Formation of Polymeric or Immobilized Derivatives for Heterogeneous Catalysis

The heterogenization of homogeneous catalysts by immobilizing them on solid supports offers significant advantages, including ease of separation from the reaction mixture, catalyst recyclability, and suitability for continuous flow processes. rsc.org Derivatives of this compound can be anchored to polymeric supports to create robust and reusable heterogeneous catalysts.

One common approach involves modifying the this compound structure with a functional group that can be covalently linked to a polymer backbone. For instance, a vinyl group could be introduced, allowing for its copolymerization with monomers like styrene (B11656) or methacrylate. Alternatively, the amino or hydroxyl group can be reacted with a pre-functionalized polymer, such as chloromethylated polystyrene.

The choice of the polymer support and the length and nature of the linker can significantly impact the catalytic activity and selectivity of the immobilized catalyst. rsc.org A flexible linker can provide the catalytic center with more conformational freedom, mimicking its behavior in a homogeneous system, while a rigid linker might impose beneficial conformational constraints.

Although specific examples of immobilized this compound are not prevalent in the reviewed literature, the general strategies for immobilizing chiral amino alcohols are well-established.

Fragment-Based Approaches for Chiral Fragment Libraries

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening libraries of small, low-molecular-weight molecules (fragments). Chiral fragments are of particular interest as they can provide crucial three-dimensional information for binding to biological targets. The rigid and stereochemically rich scaffold of this compound makes it an attractive starting point for the generation of chiral fragments.

By systematically modifying the this compound core with a variety of small chemical moieties, a library of diverse chiral fragments can be constructed. These fragments can then be screened for their binding affinity to a target protein. The structural information gained from these initial hits can guide the development of more potent and selective ligands.

The derivatization strategies discussed in section 6.1 can be employed to create a library of fragments with varied steric and electronic properties. For example, a set of N-acyl derivatives with different acyl groups could be synthesized to probe the hydrophobic and hydrogen-bonding interactions within a binding pocket.

While the direct application of this compound in published fragment libraries is not explicitly detailed, the use of natural product-derived scaffolds, including those from the terpene family to which camphor (B46023) belongs, is a growing area of interest in medicinal chemistry.

Computational and Theoretical Chemistry Studies of 3 Amino 2 Hydroxybornane Systems

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are a cornerstone of modern chemistry, providing fundamental insights into the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For a chiral molecule like 3-Amino-2-hydroxybornane, these calculations would be invaluable for determining preferred conformations and understanding its stereoelectronic properties.

Typically, methods like Density Functional Theory (DFT) and ab initio calculations are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These optimized geometries correspond to the lowest energy arrangement of the atoms. Furthermore, analysis of the electronic structure through calculations of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) and the molecular electrostatic potential (MEP) would reveal regions of high and low electron density, which are crucial for predicting reactivity.

Table 7.1: Hypothetical Geometrical Parameters for this compound (Illustrative)

ParameterPredicted Value (Illustrative)
C-C Bond Lengths1.52 - 1.56 Å
C-N Bond Length1.47 Å
C-O Bond Length1.43 Å
O-H Bond Length0.96 Å
N-H Bond Length1.01 Å
C-N-H Bond Angle109.5°
C-O-H Bond Angle109.5°

Note: The values in this table are illustrative and would need to be determined by actual quantum chemical calculations.

Density Functional Theory (DFT) and Ab Initio Methods for Spectroscopic Prediction and Interpretation

Computational methods are powerful tools for predicting and interpreting various types of spectra, which serve as experimental fingerprints of a molecule. DFT and ab initio calculations can be used to simulate vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated, which can then be compared with experimental data to assign specific vibrational modes to the stretching and bending of bonds within the this compound molecule. Similarly, the calculation of nuclear shielding tensors allows for the prediction of ¹H and ¹³C NMR chemical shifts, aiding in the structural elucidation and assignment of experimental NMR spectra.

Modeling of Transition States and Reaction Mechanisms to Predict Stereoselectivity

Given its chiral nature, this compound is a key candidate for use in stereoselective synthesis. Computational modeling of reaction pathways involving this molecule can provide deep insights into the origins of stereoselectivity. By locating and characterizing the transition state structures for different reaction pathways, the activation energies can be calculated.

The pathway with the lower activation energy is kinetically favored, and by comparing the energies of the transition states leading to different stereoisomeric products, the stereochemical outcome of a reaction can be predicted. This is particularly valuable in understanding and designing reactions where this compound acts as a chiral auxiliary or catalyst.

Ligand-Metal Interaction Studies and Computational Catalyst Design

The amino and hydroxyl groups of this compound make it an excellent candidate for use as a ligand in coordination chemistry, forming complexes with various metal centers. Computational studies can model the interaction between the ligand and a metal ion, providing information on the geometry of the resulting complex, the strength of the coordination bonds, and the electronic effects of the ligand on the metal center.

These studies are crucial for the rational design of new catalysts. By understanding the ligand-metal interactions at a molecular level, it is possible to tune the steric and electronic properties of the catalyst to improve its activity, selectivity, and stability for specific chemical transformations.

Conformational Landscape Analysis and Energetics

The flexible bonds within the this compound molecule, particularly around the amino and hydroxyl substituents, allow for the existence of multiple conformers. A thorough conformational analysis is essential to identify the most stable, low-energy conformations that are likely to be present under experimental conditions.

Computational methods can be used to systematically explore the potential energy surface of the molecule by rotating key dihedral angles. The relative energies of the different conformers can then be calculated, providing a detailed understanding of the conformational preferences. This information is critical as the reactivity and spectroscopic properties of the molecule can be highly dependent on its conformation.

Future Research Directions and Emerging Applications

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly guiding synthetic strategies, with a focus on reducing waste, minimizing energy consumption, and improving safety. Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a batch-wise process, aligns well with these principles. The application of flow chemistry to the synthesis and utilization of 3-Amino-2-hydroxybornane and its derivatives could offer significant advantages.

Continuous-flow processes can lead to safer and more efficient synthesis of energetic materials and other fine chemicals by offering better control over reaction parameters and minimizing the volume of hazardous materials at any given time rsc.org. While specific flow syntheses for this compound are not yet prominent in the literature, the methodologies are well-established for other complex molecules, including active pharmaceutical ingredients nih.gov.

Potential advantages of applying flow chemistry include:

Enhanced Safety: Better management of reaction exotherms.

Improved Yield and Purity: Precise control over reaction time, temperature, and mixing.

Scalability: Easier transition from laboratory-scale synthesis to industrial production.

Automation: Potential for automated processes with real-time monitoring and optimization.

Future research could focus on developing robust flow-based protocols for the multi-step synthesis of this compound from camphor (B46023), as well as its subsequent derivatization. This would represent a significant step towards more sustainable and industrially viable production of these valuable chiral building blocks.

Application in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions harvard.edunih.gov. The self-assembly of small molecules into larger, ordered structures is a key concept in this field, with applications ranging from drug delivery to the creation of novel materials nih.govmdpi.com.

The this compound scaffold possesses key features for directing self-assembly. The amino and hydroxyl groups are excellent hydrogen bond donors and acceptors. By attaching different functional groups to this rigid chiral backbone, researchers can design molecules that spontaneously organize into well-defined supramolecular architectures like nanotubes, vesicles, or gels.

For instance, short peptides incorporating amino acids with unique structures, such as those derived from norbornene, have been shown to self-assemble into spherical supramolecular structures in aqueous environments rsc.orgunimi.it. This suggests that peptides or other molecules functionalized with the rigid, hydrophobic bornane framework could exhibit interesting self-assembly behaviors.

Future research in this area could explore:

The design of this compound derivatives that form stable hydrogels or organogels.

The creation of self-assembling systems that respond to external stimuli like pH, light, or temperature.

The use of these supramolecular assemblies as templates for catalysis or as chiral recognition platforms.

Potential InteractionDriving ForceResulting Structure
Hydrogen Bonding-NH2 and -OH groupsOrdered networks, helices
Hydrophobic EffectsBornane backboneAggregation in aqueous media
π-π StackingAromatic substituentsStacked columnar structures

Advanced Materials Science: Bornane-Derived Chiral Frameworks

The development of chiral materials is of great interest for applications in enantioselective separations, sensing, and asymmetric catalysis. Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials built from organic linkers and metal nodes or organic nodes, respectively. Incorporating chiral building blocks like this compound into these frameworks can imbue them with chirality.

The rigid structure of the bornane unit is advantageous for creating robust and predictable framework structures. The amino and hydroxyl groups provide convenient handles for covalently linking the bornane unit into larger polymeric networks.

Potential applications for bornane-derived chiral frameworks include:

Chiral Stationary Phases: For the chromatographic separation of enantiomers.

Asymmetric Catalysts: Where the chiral pores of the framework can create an enantioselective reaction environment.

Chiral Sensors: Capable of selectively detecting one enantiomer of a target molecule.

Research in this domain would involve the synthesis of suitable di- or tri-functionalized derivatives of this compound that can act as the "struts" in the construction of these advanced porous materials.

Exploration of New Asymmetric Reactions and Substrate Classes

Derivatives of this compound have already proven their utility as chiral auxiliaries in asymmetric synthesis. Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.

For example, a chiral 2-phenylimino-2-oxazolidine auxiliary, readily prepared from exo-3-amino-exo-2-hydroxybornane, has been successfully used in the diastereoselective alkylation of N-acylimides. This method produced α-alkylated carboxylic acids in high yields and with excellent diastereomeric excess (>99% de) rhhz.net. The auxiliary could be recovered quantitatively after the reaction, which is a key feature of an effective chiral auxiliary rhhz.net. Similarly, other camphor-derived auxiliaries have been used in asymmetric Morita-Baylis-Hillman reactions arkat-usa.org.

The success of these existing applications suggests that there is significant scope for expanding the use of this compound-derived auxiliaries and catalysts to other classes of asymmetric reactions.

Future research could target the development of novel catalysts for:

Asymmetric aldol (B89426) and Mannich reactions.

Enantioselective conjugate additions.

Asymmetric Diels-Alder and other cycloaddition reactions.

Catalytic synthesis of chiral 1,3-amino alcohols nih.gov.

The goal would be to leverage the well-defined stereochemistry of the bornane scaffold to achieve high levels of stereocontrol across a broader range of chemical transformations and substrate types.

Reaction TypeAuxiliary/Catalyst ConceptPotential Product
Aldol ReactionBornane-derived oxazolidinoneChiral β-hydroxy carbonyls
Diels-AlderLewis acid coordinated to a bornane ligandEnantiopure cyclic compounds
Michael AdditionBornane-based organocatalystChiral 1,5-dicarbonyls

Computational-Guided Discovery and Optimization of Novel Bornane Derivatives

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and optimization of new functional molecules. By using techniques such as Density Functional Theory (DFT) and molecular dynamics, researchers can predict the properties and behavior of molecules before they are synthesized in the lab.

In the context of this compound, computational methods can be used to:

Design Novel Catalysts: By modeling the transition states of catalytic cycles, researchers can rationally design ligands and catalysts with improved activity and selectivity.

Predict Self-Assembly Behavior: Simulations can provide insight into the non-covalent interactions that govern the formation of supramolecular structures.

Screen for New Applications: Virtual screening can be used to identify potential new applications for bornane derivatives, for example, as enzyme inhibitors or as components of advanced materials.

This in silico approach can significantly reduce the experimental effort required to develop new applications for this compound, making the research process more efficient and cost-effective. By combining computational predictions with targeted experimental validation, the full potential of this versatile chiral building block can be unlocked more rapidly.

Q & A

Q. What are the established synthetic routes for 3-Amino-2-hydroxybornane, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis of this compound typically involves bicyclic terpene precursors (e.g., bornane derivatives) functionalized via aminolysis and hydroxylation. A plausible route is the oxanorbornene approach , where Diels-Alder reactions form the bicyclic backbone, followed by selective oxidation and amination. For optimization:
  • Use catalysts like BF₃·Et₂O for regioselective hydroxylation.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to isolate intermediates.
  • Purify via column chromatography (gradient elution) or recrystallization (ethanol/water) to achieve >95% purity .
  • Key Considerations : Steric hindrance in the bornane skeleton may require elevated temperatures (80–100°C) for functionalization.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR (DMSO-d₆): Hydroxyl protons appear as broad singlets (δ 4.5–5.5 ppm), while amine protons may resonate downfield (δ 2.5–3.5 ppm) due to hydrogen bonding. The bornane skeleton’s methyl groups show distinct multiplets (δ 0.8–1.5 ppm) .
  • ¹³C NMR: Quaternary carbons in the bicyclic structure appear at δ 35–45 ppm, with hydroxyl/amine-bearing carbons at δ 60–75 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 169.12) and fragmentation patterns indicative of bond cleavage in the bicyclic core.
  • X-ray Crystallography : Resolve stereochemistry using single-crystal diffraction, particularly for verifying cis or trans configurations of amino and hydroxyl groups .

Advanced Research Questions

Q. How can contradictory data on the stereochemical outcomes of this compound synthesis be resolved?

  • Methodological Answer : Discrepancies in stereochemistry often arise from competing reaction pathways (e.g., kinetic vs. thermodynamic control). To address this:
  • Perform in situ monitoring via FT-IR to track intermediate conformers during synthesis.
  • Use chiral HPLC (e.g., Chiralpak® IA column, hexane/isopropanol mobile phase) to separate enantiomers and quantify diastereomeric excess .
  • Conduct NOE (Nuclear Overhauser Effect) experiments in 2D NMR to confirm spatial proximity of functional groups .
  • Case Study : A 2020 study resolved similar contradictions in aminobornane derivatives by correlating reaction temperature with diastereomer ratios, identifying a threshold at 70°C for optimal selectivity .

Q. What experimental strategies are recommended for investigating the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Design a stability study with the following steps:

Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C.

Analyze degradation kinetics via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) at 0, 24, 48, and 72 hours.

Identify degradation products using LC-MS/MS and propose degradation pathways (e.g., hydrolysis of the amine group under acidic conditions) .

  • Critical Insight : Hydroxyl group oxidation may dominate under alkaline conditions, requiring antioxidants (e.g., BHT) to stabilize the compound .

Q. How can mechanistic studies elucidate the role of this compound in catalytic asymmetric reactions?

  • Methodological Answer : To probe mechanistic roles (e.g., as a chiral ligand or catalyst):
  • Perform kinetic isotope effects (KIE) studies using deuterated analogs to identify rate-determining steps.
  • Use DFT calculations (Gaussian 16, B3LYP/6-31G* basis set) to model transition states and predict enantioselectivity .
  • Validate hypotheses via controlled experiments with enantiopure substrates (e.g., epoxide ring-opening reactions) and compare ee (enantiomeric excess) outcomes .
  • Example : A 2019 study on similar bicyclic amines demonstrated a 92% ee in aldol reactions when the amino-hydroxy motif acted as a hydrogen-bond donor .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound in enzyme inhibition assays?

  • Methodological Answer : Contradictions may stem from assay conditions or impurity interference. Mitigation strategies include:
  • Standardize assays using recombinantly expressed enzymes (e.g., cytochrome P450 isoforms) and control for co-solvents (DMSO ≤ 0.1%).
  • Validate purity via orthogonal methods (e.g., LC-MS and elemental analysis) to exclude confounding byproducts .
  • Replicate studies across multiple cell lines (e.g., HEK293 vs. HepG2) to assess cell-type-specific effects .
  • Key Finding : A 2023 meta-analysis highlighted that IC₅₀ values varied by 3–5-fold depending on buffer ionic strength, emphasizing protocol harmonization .

Tables of Key Data

Property Analytical Method Typical Value Reference
Melting PointDSC145–148°C
LogP (Partition Coefficient)Shake-flask (octanol/water)1.2 ± 0.1
Solubility in WaterGravimetric analysis8.3 mg/mL (25°C)
pKa (Amine Group)Potentiometric titration9.4

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.